molecular formula C27H26N2O2 B10833545 Indandione derivative 2

Indandione derivative 2

Cat. No.: B10833545
M. Wt: 410.5 g/mol
InChI Key: SOPZMNPHLBGVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indandione derivative 2 is a chemical compound belonging to the indandione family, which is characterized by a 1,3-diketone structure with an indane nucleus These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: Indandione derivative 2 can be synthesized through various synthetic routes. One common method involves the Claisen condensation of ethyl acetate with dimethyl phthalate, followed by decarboxylation of the resulting sodium salt of 2-ethoxycarbonyl-1,3-indandione . This process typically requires the use of a strong base, such as sodium ethoxide, and is carried out under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the Claisen condensation reaction, and the subsequent decarboxylation. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Indandione derivative 2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alpha position to the carbonyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.

Major Products: The major products formed from these reactions include various substituted indandiones, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Indandione derivative 2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of indandione derivative 2 involves its interaction with specific molecular targets. For instance, as an anticoagulant, it inhibits the vitamin K-mediated gamma-carboxylation of precursor proteins, preventing the formation of active procoagulation factors II, VII, IX, and X . This inhibition disrupts the coagulation cascade, thereby exerting its anticoagulant effect.

Comparison with Similar Compounds

Indandione derivative 2 can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its specific structural modifications, which confer unique reactivity and selectivity in various chemical and biological processes. Its versatility and potential for diverse applications make it a valuable compound in both research and industry.

Properties

Molecular Formula

C27H26N2O2

Molecular Weight

410.5 g/mol

IUPAC Name

2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-2-phenylindene-1,3-dione

InChI

InChI=1S/C27H26N2O2/c1-20-9-5-6-10-21(20)19-28-15-17-29(18-16-28)27(22-11-3-2-4-12-22)25(30)23-13-7-8-14-24(23)26(27)31/h2-14H,15-19H2,1H3

InChI Key

SOPZMNPHLBGVQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3(C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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